molecular formula C16H10ClF3N4S B12004236 5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12004236
M. Wt: 382.8 g/mol
InChI Key: ZLVJVPDLUBZRQB-ZVBGSRNCSA-N
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Description

5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a trifluoromethylphenyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, 5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anticancer, and antiviral activities. The presence of the triazole ring is particularly significant as it is a common pharmacophore in many drugs.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in the pathogen’s metabolic pathways. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the Schiff base and trifluoromethyl group.

    4-(trifluoromethyl)phenyl-1,2,4-triazole: Lacks the chlorophenyl group and thiol functionality.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and trifluoromethyl groups enhances its potential as a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H10ClF3N4S

Molecular Weight

382.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10ClF3N4S/c17-13-7-3-11(4-8-13)14-22-23-15(25)24(14)21-9-10-1-5-12(6-2-10)16(18,19)20/h1-9H,(H,23,25)/b21-9+

InChI Key

ZLVJVPDLUBZRQB-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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